(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a Z-configuration at the 5-position.
- A morpholine ring at the 3-position, enhancing solubility and influencing pharmacokinetics . A sulfanylidene (thiocarbonyl) group at the 2-position, critical for redox activity and metal chelation .
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-20-12-8-10(2-3-11(12)18)9-13-14(19)17(15(22)23-13)16-4-6-21-7-5-16/h2-3,8-9,18H,4-7H2,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPWOKNJXQCGQ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage. The reaction mixture is often refluxed in a suitable solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated benzylidene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. Additionally, the thioxothiazolidinone core may interact with cellular components, contributing to its biological activities.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
- In contrast, the 3,4-dimethoxyphenyl group in offers increased lipophilicity, which may improve membrane permeability but reduce water solubility. Morpholine vs. Piperidine: Morpholine-containing derivatives (e.g., target compound and ) exhibit better solubility than piperidine analogues due to morpholine’s oxygen atom, which facilitates hydrogen bonding with water .
- Sulfanylidene Group: The presence of a thiocarbonyl group (as in the target compound and ) enhances redox activity and metal-binding capacity compared to oxo or imino analogues (e.g., ), which may influence antioxidant or enzyme-inhibitory properties .
Computational and Experimental Structural Analysis
- Graph-Based Comparisons : Tools like Tanimoto coefficients (for chemical fingerprints) and graph isomorphism networks (GINs) quantify structural similarities . The target compound shares ~70–80% similarity with due to the sulfanylidene group and aromatic substituents, but lower similarity (~50%) with due to differing core functionalities.
- Hydrogen Bonding : The hydroxyl and methoxy groups in the target compound likely form stronger intermolecular hydrogen bonds compared to ethoxy or isopropyl substituents (e.g., ), influencing crystallinity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
